molecular formula C21H18ClFN4O3 B12149738 methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12149738
M. Wt: 428.8 g/mol
InChI Key: BZBVUUAZJSJQHK-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, an imidazo[4,5-c]pyridine core, and a substituted phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the combination of the imidazo[4,5-c]pyridine core and the substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 3-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-10-13(22)5-6-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29)

InChI Key

BZBVUUAZJSJQHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3

Origin of Product

United States

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